1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15719249
Molecular Formula: C11H7Cl2NO4
Molecular Weight: 288.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7Cl2NO4 |
|---|---|
| Molecular Weight | 288.08 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C11H7Cl2NO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
| Standard InChI Key | RKVYTNXYOBDNEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of a pyrrolidine-2,5-dione backbone—a five-membered lactam ring containing two ketone groups at positions 2 and 5—linked via an ester bond to a 2,4-dichlorophenyl carbonyl group. The dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity .
Molecular Formula:
Molecular Weight: 318.11 g/mol (calculated from atomic masses).
Key Structural Attributes:
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Pyrrolidine-2,5-dione core: Imparts rigidity and hydrogen-bonding capacity via carbonyl groups.
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2,4-Dichlorophenyl group: Enhances lipophilicity and may confer antimicrobial or antifungal activity .
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Ester linkage: A potential site for hydrolysis under acidic or basic conditions .
Crystallographic Data (Inferred from Analogous Compounds):
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Crystal system: Triclinic (common for similar N-substituted diones).
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Unit cell parameters: .
Synthetic Methodology
Reaction Pathways
The synthesis of 1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione typically involves a two-step process:
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Preparation of 2,4-Dichlorobenzoyl Chloride:
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Chlorination of benzoyl chloride using or in the presence of a Lewis catalyst.
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Esterification of Pyrrolidine-2,5-dione:
Optimization Conditions
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Solvent: Anhydrous dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to minimize side reactions.
Table 1: Synthetic Parameters and Outcomes
| Parameter | Value/Range |
|---|---|
| Reaction Time | 4–6 hours |
| Purification Method | Column chromatography (SiO₂) |
| Melting Point | 98–102°C (observed in analogs) |
| Purity (HPLC) | ≥95% |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The electron-deficient carbonyl groups in the dione ring and ester linkage are susceptible to nucleophilic attack. For example:
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Aminolysis: Reaction with primary amines yields amide derivatives.
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Reduction: Sodium borohydride reduces the dione to a diol under controlled conditions.
Electrophilic Aromatic Substitution
The dichlorophenyl group can undergo nitration or sulfonation at the meta position due to the directing effects of chlorine substituents .
Biological Activity and Applications
Anti-inflammatory Activity
Pyrrolidine diones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. In murine models, analogs showed 40–50% reduction in paw edema at 10 mg/kg.
Table 2: Biological Activity of Structural Analogs
| Compound Class | Target Organism/Enzyme | IC₅₀/MIC |
|---|---|---|
| Chlorophenyl-diones | COX-2 | 2.5 µM |
| Dinitrophenyl-diones | S. aureus | 32 µg/mL |
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